1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene
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Overview
Description
1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene is an organic compound that belongs to the class of nitrobenzenes. This compound features a nitro group (-NO2) and a selanyl group (-Se-) attached to a benzene ring. The presence of the selanyl group makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitrobenzaldehyde and prop-2-en-1-yl selenide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as butylamine.
Chemical Reactions Analysis
1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The selanyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogenation catalysts for reduction and oxidizing agents such as hydrogen peroxide for oxidation. Major products formed from these reactions include amines, sulfoxides, and sulfones .
Scientific Research Applications
1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s unique structure allows it to be used in studies involving selenium-containing compounds, which are important in various biological processes.
Medicine: Research into selenium-containing compounds has shown potential in developing new pharmaceuticals, particularly in cancer treatment due to selenium’s antioxidant properties.
Mechanism of Action
The mechanism by which 1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins due to the presence of the nitro and selanyl groups.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates, while the selanyl group can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene can be compared with other similar compounds such as:
1-Nitro-2-(prop-1-en-1-yl)benzene: This compound lacks the selanyl group, making it less versatile in redox reactions.
1-Nitro-2-(prop-2-en-1-yl)sulfanylbenzene: Similar to the selanyl compound but with a sulfur atom instead of selenium, affecting its reactivity and biological activity.
1-Nitro-2-(prop-2-en-1-yl)tellanylbenzene: Contains a tellurium atom, which is heavier and more reactive than selenium, leading to different chemical properties.
Properties
CAS No. |
61109-42-0 |
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Molecular Formula |
C9H9NO2Se |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-nitro-2-prop-2-enylselanylbenzene |
InChI |
InChI=1S/C9H9NO2Se/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2 |
InChI Key |
WZVBLEUYMAJUEK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Se]C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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